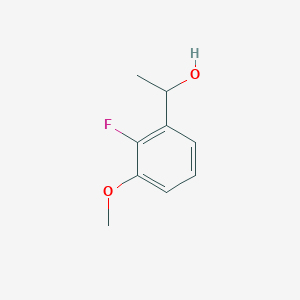
1-(2-Fluoro-3-methoxyphenyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluoro-3-methoxyphenyl)ethan-1-ol is an organic compound with the molecular formula C9H11FO2 It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, along with an ethanol moiety
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, benzimidazole derivatives are known to inhibit urease, an enzyme that plays a key role in the nitrogen cycle .
Biochemical Pathways
Similar compounds, such as benzimidazole derivatives, have been found to inhibit urease, which plays a significant role in the nitrogen cycle . This suggests that 1-(2-Fluoro-3-methoxyphenyl)ethanol might also influence pathways related to nitrogen metabolism.
Pharmacokinetics
A compound with similar structure, 2-(3-fluoro-4-methoxyphenyl)ethanol, has been reported to have high gastrointestinal absorption and is able to permeate the blood-brain barrier .
Result of Action
Based on the potential targets and mode of action, it can be inferred that this compound may have a broad range of biological activities, potentially including antiviral, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2-Fluoro-3-methoxyphenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Fluoro-3-methoxyphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in a suitable solvent like methanol or ethanol. The reaction typically proceeds at room temperature and yields the desired alcohol product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation of the corresponding ketone using a palladium catalyst under hydrogen gas pressure is one such method. This approach offers higher yields and can be performed under controlled conditions to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Fluoro-3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 1-(2-Fluoro-3-methoxyphenyl)ethane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOMe) in methanol or potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed
Oxidation: 1-(2-Fluoro-3-methoxyphenyl)ethanone.
Reduction: 1-(2-Fluoro-3-methoxyphenyl)ethane.
Substitution: Various substituted phenyl ethanols depending on the nucleophile used.
Scientific Research Applications
1-(2-Fluoro-3-methoxyphenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and analgesic drugs.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor for various functional materials.
Comparison with Similar Compounds
Similar Compounds
1-(2-Fluoro-4-methoxyphenyl)ethanol: Similar structure but with the methoxy group at the 4-position.
1-(2-Fluoro-3-chlorophenyl)ethanol: Similar structure but with a chloro group instead of a methoxy group.
1-(2-Fluoro-3-methoxyphenyl)propanol: Similar structure but with an additional carbon in the alkyl chain.
Uniqueness
1-(2-Fluoro-3-methoxyphenyl)ethan-1-ol is unique due to the specific positioning of the fluoro and methoxy groups on the phenyl ring. This arrangement can significantly impact the compound’s chemical reactivity and biological activity, making it a valuable intermediate in the synthesis of various functional molecules.
Properties
IUPAC Name |
1-(2-fluoro-3-methoxyphenyl)ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c1-6(11)7-4-3-5-8(12-2)9(7)10/h3-6,11H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOGAWLPMHUCSK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=CC=C1)OC)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1509853-82-0 |
Source


|
| Record name | 1-(2-fluoro-3-methoxyphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
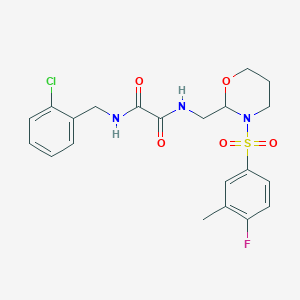
![4-[(E)-2-(4-nitrophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2402926.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(5-propyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2402927.png)
![(E)-[(5-{[(2-chlorophenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2-chloroacetate](/img/structure/B2402930.png)
![[3-(3-Propan-2-ylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2402933.png)
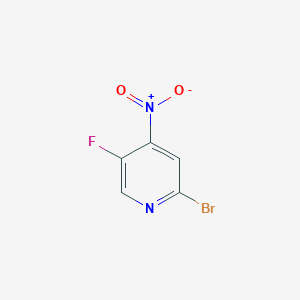
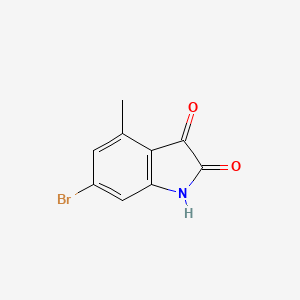
![2-[(1-Cyclopentylpyrazol-3-yl)amino]acetic acid](/img/structure/B2402938.png)
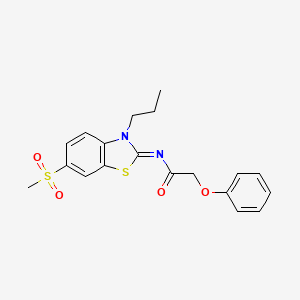
![N-[(2R,3S)-2-(4-Chlorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]prop-2-enamide](/img/structure/B2402941.png)
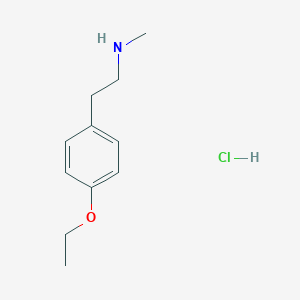

![5-[(4-chlorophenoxy)methyl]-N-(3-methoxyphenyl)furan-2-carboxamide](/img/structure/B2402947.png)
![N-[(1S)-1-Cyanoethyl]-4-fluoronaphthalene-1-carboxamide](/img/structure/B2402948.png)
